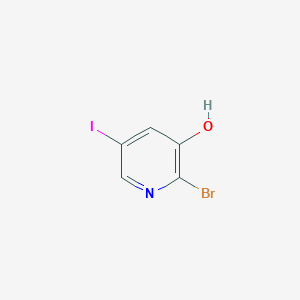

2-Bromo-5-iodopyridin-3-ol

Description

Significance of Pyridinol Scaffolds in Modern Organic Synthesis and Pharmaceutical Chemistry

The pyridinol scaffold, and its tautomeric pyridinone form, represents a "privileged structure" in medicinal chemistry and organic synthesis. rsc.org Pyridine (B92270) and its derivatives are integral components in over 7,000 commercially available drug molecules and are found in numerous natural products, including vitamins like niacin and pyridoxine, and alkaloids. rsc.orgdovepress.com The inclusion of a pyridine ring, a bioisostere of a benzene (B151609) ring, can enhance a molecule's water solubility and basicity, which are often desirable properties for pharmaceutical candidates. researchgate.netnih.gov

Pyridinone-containing compounds, in particular, exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.org Their chemical versatility allows for easy functionalization at multiple positions, enabling chemists to fine-tune interactions with biological targets. frontiersin.org This has led to the development of numerous broad-spectrum therapeutic agents and has made the pyridine scaffold one of the most extensively used frameworks in drug design and synthesis. nih.gov

Overview of Halogenated Pyridine Derivatives as Versatile Synthetic Intermediates

Halogenated pyridine derivatives are fundamental building blocks in synthetic chemistry. nih.gov The carbon-halogen (C–Hal) bond serves as a crucial handle for a vast array of subsequent chemical transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This capability allows chemists to construct complex molecular architectures with high regiocontrol, which is vital for creating libraries of compounds for structure-activity relationship (SAR) studies in drug and agrochemical development. chemrxiv.org

However, the synthesis of halopyridines is not without challenges. Pyridine is an electron-deficient heterocycle, making it less reactive toward standard electrophilic aromatic substitution (EAS) reactions compared to electron-rich arenes. nih.gov Consequently, halogenating pyridines often requires harsh conditions. nih.gov Modern synthetic chemistry has focused on developing milder and more selective methods. Recent advancements include novel strategies that use unconventional intermediates, such as heterocyclic phosphonium (B103445) salts or Zincke imines, to achieve highly regioselective halogenation of the pyridine ring under mild conditions. mountainscholar.orgresearchgate.netchemrxiv.org These methods address the long-standing challenge of accessing specific halopyridine isomers, which are essential for targeted synthesis. chemrxiv.orgmountainscholar.org

Introduction to 2-Bromo-5-iodopyridin-3-ol: Current Research Context and Importance

This compound is a specific halogenated pyridinol that has emerged as a valuable research chemical and building block in organic synthesis. sigmaaldrich.comscbt.com Its importance lies in the unique arrangement of three distinct functional groups on the pyridine core: a hydroxyl group, a bromine atom, and an iodine atom. This trifunctional nature provides a platform for highly selective, sequential chemical modifications.

The presence of two different halogens, bromine and iodine, is particularly significant. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common cross-coupling reactions, allowing chemists to selectively functionalize the 5-position of the ring while leaving the bromine at the 2-position intact for a subsequent, different transformation. This differential reactivity makes this compound a highly versatile intermediate for constructing complex, polysubstituted pyridine derivatives that would be difficult to access through other synthetic routes. While extensive peer-reviewed studies on this specific molecule are not abundant, its value is well-established by its role as a precursor in synthetic chemistry, available for researchers developing novel compounds. sigmaaldrich.combldpharm.com

Below are the key physicochemical properties of the compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1142191-52-3 | sigmaaldrich.com |

| Molecular Formula | C₅H₃BrINO | sigmaaldrich.com |

| Molecular Weight | 299.89 g/mol | sigmaaldrich.com |

| InChI Key | IWBJXACFIJFJHB-UHFFFAOYSA-N | sigmaaldrich.com |

| Canonical SMILES | C1=C(C(=C(N=C1)Br)O)I | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

The strategic placement of substituents in this compound can be contrasted with its isomers, which would offer different synthetic pathways due to altered electronic and steric effects.

| Compound Name | CAS Number | Key Structural Feature |

|---|---|---|

| This compound | 1142191-52-3 | Br at C2, I at C5, OH at C3 |

| 2-Bromo-6-iodopyridin-3-ol | 129611-32-1 | Br at C2, I at C6, OH at C3 nih.gov |

| 6-Bromo-2-iodopyridin-3-ol | Not Available | Br at C6, I at C2, OH at C3 cymitquimica.com |

Scope and Objectives of the Academic Research Outline

The objective of this article is to provide a focused overview of the chemical compound this compound. It achieves this by first establishing the critical role of pyridinol scaffolds in pharmaceutical science and the utility of halogenated pyridines as indispensable synthetic intermediates. The article then situates this compound within this context, highlighting its specific structural features and consequent importance as a versatile building block for advanced organic synthesis. The discussion is based on its chemical properties and potential for regioselective reactions, derived from its unique pattern of halogenation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBJXACFIJFJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673892 | |

| Record name | 2-Bromo-5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142191-52-3 | |

| Record name | 2-Bromo-5-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Iodopyridin 3 Ol and Analogous Halogenated Pyridinols

Established Synthetic Routes to 2-Bromo-5-iodopyridin-3-ol

Direct synthetic routes to this compound are often multi-step processes involving the functionalization of a pre-existing pyridine (B92270) core. These methods include derivatization of the hydroxyl group to achieve different functionalities and the strategic introduction of halogen atoms onto the pyridine scaffold.

The Mitsunobu reaction is a powerful and versatile method in organic synthesis for converting primary and secondary alcohols into a wide array of functional groups, including esters, ethers, and thioethers, with a characteristic inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The reaction typically involves an alcohol, a nucleophile with an acidic proton, triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

In the context of halogenated pyridinols like this compound, the Mitsunobu reaction serves as a key method for derivatizing the hydroxyl group. The reaction proceeds through the activation of the pyridinol's hydroxyl group by a phosphonium (B103445) intermediate, rendering it a good leaving group for subsequent nucleophilic attack. organic-chemistry.org This protocol is particularly valuable for synthesizing libraries of pyridine ether compounds, which are of significant interest as potential therapeutic agents, such as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. nih.gov

However, the efficiency of the Mitsunobu reaction with pyridinols can be influenced by the acidity of the hydroxyl group. By-product formation can become significant if the pKa of the pyridinol is greater than 11, and the desired reaction may not occur at all with pKa values above 13. nih.gov To overcome these limitations, modified protocols have been developed. The use of polymer-supported triphenylphosphine (PS-PPh3) and alternative azodicarboxylates like 1,1'-(azodicarbonyl)dipiperidine (ADDP) has been shown to improve yields and minimize the formation of undesired side products, making the process more efficient and amenable to parallel synthesis. nih.govresearchgate.net

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridinol 2, Alcohol 3 | PS-PPh3, DEAD | THF | rt, 16 h | Pyridyl ether 4 | 54% | nih.gov |

| Pyridinol 2, Various Alcohols | PS-PPh3, ADDP | THF | rt | Various Pyridyl ethers | Excellent | researchgate.net |

| Diol 67, Dibromo dione 68 | PPh3, DIAD | THF | - | Dibrominated pyrrole 69 | 80% | nih.gov |

The conversion of a bromo-substituted pyridine to a fluoro-substituted pyridine is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This class of reaction is fundamental for the synthesis of many fluorinated pharmaceuticals. In this process, the bromine atom on the pyridine ring, a good leaving group, is displaced by a fluoride ion from a nucleophilic fluorine source.

The reactivity of halopyridines in SNA_r reactions is dependent on several factors, including the nature of the halogen, the position of the halogen on the ring, and the reaction conditions. Generally, the leaving group ability follows the trend I > Br > Cl > F. sci-hub.se However, the rate-determining step can vary depending on the nucleophile. For instance, with a charge-localized nucleophile, the reactivity order can be F > Cl > Br > I, suggesting the attack of the nucleophile is the rate-determining step. sci-hub.se

Various nucleophilic fluorinating agents are available, including alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as amine/HF reagents such as triethylamine tris(hydrogen fluoride) (Et3N·3HF). nih.gov The choice of reagent and solvent is critical for achieving high yields and selectivity. For example, the reaction of acyl halides with pyridine can lead to a transition state or a tetrahedral intermediate, depending on the halogen; the stronger C-F bond favors the formation of an intermediate. rsc.org

| Substrate | Fluorinating Agent | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Alkylbromides | Et3N·3HF | Mild conditions | Broad substrate scope, good functional-group compatibility. | nih.gov |

| 2-Halopyridines | Various Nucleophiles | Microwave irradiation | Rapid reaction times (several minutes) with high yields. | sci-hub.se |

| Acyl Halides | Pyridine | Dichloromethane | Mechanism (transition state vs. intermediate) depends on the halide. | rsc.org |

General Strategies for Regioselective Halogenation of Pyridinol Systems

Achieving the desired substitution pattern in polysubstituted pyridines like this compound requires precise control over the regioselectivity of halogenation reactions. The electronic nature of the pyridine ring, which is inherently electron-deficient, makes electrophilic substitution challenging without the presence of activating groups. quora.com A hydroxyl group at the 3-position acts as an activating group, directing incoming electrophiles.

A common and effective strategy for synthesizing dihalogenated pyridines with different halogens is a sequential approach, where the halogens are introduced one at a time. This method allows for greater control over the final substitution pattern compared to a one-pot reaction with multiple halogenating agents. The synthesis of 2-amino-5-bromo-3-iodopyridine from 2-aminopyridine serves as an excellent model for this type of transformation. ijssst.inforesearchgate.net The process involves an initial bromination step, followed by an iodination step, with purification of the intermediate product. ijssst.info

The principle of this approach relies on electrophilic aromatic substitution, where an electrophilic halogen species reacts with the electron-rich pyridine ring. The presence of an activating group, such as an amino or hydroxyl group, is crucial for this reaction to proceed efficiently. researchgate.net These groups donate electron density into the ring, making it more susceptible to electrophilic attack, and direct the substitution to the ortho and para positions.

In a typical sequence for a related compound, 2-aminopyridine is first brominated using N-Bromosuccinimide (NBS). ijssst.info The amino group directs the bromine to the 5-position (para). Following the isolation of the 2-amino-5-bromopyridine intermediate, a second halogenation is performed. Iodination can be achieved using reagents like iodine in the presence of an oxidizing agent, which introduces the iodine atom at one of the remaining activated positions, such as the 3-position. ijssst.inforesearchgate.net This sequential method is critical for preventing the formation of undesired regioisomers.

The regiochemical outcome of the halogenation of substituted pyridinols is governed by the directing effects of the substituents and the inherent reactivity of the pyridine ring. The hydroxyl group at C-3 directs electrophiles to the C-2, C-4, and C-6 positions. However, the electron-deficient nature of the pyridine nitrogen deactivates the alpha (C-2, C-6) and gamma (C-4) positions towards electrophilic attack. quora.com The interplay of these electronic effects determines the final position of halogenation.

A primary challenge in sequential halogenation is the potential for side reactions, such as the formation of di-brominated or other over-halogenated products. ijssst.info Mitigating these side reactions requires careful control of the reaction conditions:

Stoichiometry: Using a controlled amount of the halogenating agent (e.g., one equivalent of NBS for monobromination) is essential.

Temperature and Reaction Time: Lower temperatures and shorter reaction times can help to improve selectivity and reduce the formation of byproducts.

Choice of Reagents: The reactivity of the halogenating agent can influence selectivity. Milder reagents may provide better control. For instance, hypervalent iodine(III) reagents have been used for regioselective C3 halogenation of certain N-heterocycles under mild, aqueous conditions. nih.gov

Alternative strategies, such as the halogenation of pyridine N-oxides, can provide practical access to 2-halo-substituted pyridines with high regioselectivity. nih.gov

Halogen-Metal Exchange and Subsequent Electrophilic Quenching

A cornerstone in the synthesis of specifically functionalized pyridine rings is the halogen-metal exchange reaction. This method allows for the conversion of an organic halide into an organometallic species, which can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org This strategy is particularly effective for creating halogenated pyridines that are not easily accessible through direct halogenation methods.

The synthesis of compounds analogous to this compound, such as 2-Bromo-5-iodopyridine, serves as an excellent example of this methodology. The conventional synthesis starts from 2,5-dibromopyridine. guidechem.com In this process, a strong organolithium base, typically n-butyllithium, is used to selectively abstract a bromine atom, forming a lithiated pyridine intermediate. guidechem.com This reaction demonstrates good regioselectivity; the bromine atom at the 5-position is preferentially exchanged over the one at the 2-position. guidechem.com This selectivity is crucial for the desired outcome. Following the formation of the aryllithium reagent, it is "quenched" by reacting it with an electrophile, in this case, iodine, to yield the target 2-Bromo-5-iodopyridine. guidechem.com

Organomagnesium reagents, such as isopropylmagnesium chloride (iPrMgCl), offer a milder alternative to organolithiums and can be used for halogen-metal exchange on more sensitive iodinated or brominated pyridines. znaturforsch.comresearchgate.netnih.gov The general principle involves the reaction of a bromopyridine with the Grignard reagent to form a pyridylmagnesium chloride, which can then be treated with an electrophile to afford the functionalized pyridine. researchgate.net This approach often provides greater functional group tolerance compared to the more reactive organolithium reagents. znaturforsch.com

Halogen-Metal Exchange: A dihalogenated pyridine (e.g., 2,5-dibromopyridine) is treated with an organometallic reagent (e.g., n-butyllithium or iPrMgCl) at low temperatures. The metal selectively replaces one of the halogen atoms.

Electrophilic Quenching: The newly formed organometallic intermediate is reacted with an electrophile (e.g., I₂) to introduce the desired substituent.

This two-step sequence provides a powerful and regioselective route to polyhalogenated pyridines and pyridinols that are difficult to obtain otherwise.

Optimization of Synthetic Reaction Conditions and Parameters

The success of synthesizing complex molecules like this compound hinges on the careful optimization of reaction conditions. Factors such as temperature, solvent, and reactant stoichiometry can dramatically influence the yield, purity, and formation of byproducts.

Temperature is a critical parameter in halogen-metal exchange reactions involving organolithium reagents. For the synthesis of 2-Bromo-5-iodopyridine from 2,5-dibromopyridine, the reaction must be conducted under strict low-temperature conditions, typically at -78°C. guidechem.com Operating at higher temperatures can lead to the formation of undesirable byproducts, including dehalogenated compounds and products resulting from reactions at the bromine atom in the 2-position. guidechem.com The low temperature is necessary to maintain the stability of the highly reactive aryllithium intermediate and prevent side reactions.

| Temperature (°C) | Solvent | Yield (%) | Purity (%) | Key Observations |

|---|---|---|---|---|

| -78 | THF | ~85 | >98 | Clean reaction, minimal byproducts guidechem.com |

| -40 | THF | ~60 | ~80 | Increased formation of dehalogenated and isomeric byproducts guidechem.com |

| 0 | THF | <40 | <60 | Significant byproduct formation, complex mixture guidechem.com |

| -78 | Toluene | ~70 | ~95 | Slower reaction rate, good purity |

Precise control over the stoichiometry of the reactants is fundamental to minimizing the formation of byproducts. In halogen-metal exchange reactions, using the appropriate amount of the organolithium reagent is critical to ensure selective mono-substitution. guidechem.com An excess of n-butyllithium, for instance, could lead to a second halogen-metal exchange at the remaining bromine atom or other unwanted side reactions.

In related syntheses, such as the preparation of 2-amino-5-bromo-3-iodopyridine, poor stoichiometric control during bromination can lead to over-bromination, resulting in significant quantities of byproducts like 2-amino-3,5-dibromopyridine. ijssst.inforesearchgate.net Identifying and controlling the formation of such impurities is essential for achieving high yields of the desired product and simplifying the purification process. ijssst.inforesearchgate.net The reaction workup often includes a step to quench unreacted reagents; for example, sodium thiosulfate is added to neutralize any remaining iodine after the electrophilic quench. guidechem.com

| Starting Material | Reagent (Equivalents) | Desired Product (%) | Byproduct (Di-substituted) (%) | Unreacted Material (%) |

|---|---|---|---|---|

| 2,5-dibromopyridine | n-BuLi (1.0 eq) | 85 | <2 | ~13 |

| 2,5-dibromopyridine | n-BuLi (1.2 eq) | 80 | ~10 | <5 |

| 2,5-dibromopyridine | n-BuLi (2.0 eq) | <10 | >80 | 0 |

Scalability and Commercial Feasibility of Synthetic Processes

The transition of a synthetic route from a laboratory setting to industrial-scale production presents numerous challenges, impacting its commercial feasibility. For processes involving halogen-metal exchange, the primary concerns are often related to safety, cost, and specialized equipment requirements.

The commercial feasibility of such a synthesis is therefore heavily dependent on the economic value of the final product. For high-value compounds, such as critical pharmaceutical intermediates, the higher costs associated with these demanding synthetic steps may be justifiable. ijssst.inforesearchgate.net Research into alternative, milder reagents (like iPrMgCl) or developing continuous flow processes, which can offer better control over temperature and reaction time, are active areas of investigation to improve the scalability and safety of these synthetic methods. acs.org The development of convenient and scalable methods, potentially involving the recycling of materials, is crucial for making the large-scale production of these compounds commercially viable. ijssst.inforesearchgate.net

Reactivity Profiles and Transformational Chemistry of 2 Bromo 5 Iodopyridin 3 Ol Derivatives

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The presence of two distinct halogen atoms, bromine and iodine, on the pyridine (B92270) ring of 2-bromo-5-iodopyridin-3-ol allows for regioselective carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond typically enables selective functionalization at the 5-position.

Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the case of dihalogenated pyridines, regioselective couplings can be achieved. For instance, the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with a limited amount of an arylboronic acid has been shown to proceed with a degree of regioselectivity, allowing for the stepwise introduction of aryl groups. beilstein-journals.orgresearchgate.net This principle of differential reactivity is applicable to this compound, where the initial coupling is expected to occur selectively at the more reactive iodo-substituted position.

The synthesis of novel 2-(bromomethyl)-5-aryl-thiophene derivatives has been accomplished through regioselective Suzuki cross-coupling reactions of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various arylboronic acids, highlighting the utility of this reaction in functionalizing halogenated heterocycles. nih.gov While specific data for this compound is not abundant in the literature, the general conditions for Suzuki-Miyaura couplings on related bromopyridine derivatives often involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water. soton.ac.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 |

This table presents generalized conditions based on reactions with similar substrates.

Sonogashira Coupling for Introduction of Alkynyl Moieties

The Sonogashira coupling reaction provides a direct route to introduce alkynyl groups onto the pyridine scaffold, forming conjugated enynes or arylalkynes. organic-chemistry.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The higher reactivity of the C-I bond in this compound allows for selective alkynylation at the 5-position. For example, in compounds with two different halogen substituents, such as 2-bromo-4-iodo-quinoline, the Sonogashira coupling occurs preferentially at the iodo-substituted position. libretexts.org

Studies on 2-amino-3-bromopyridines have demonstrated successful Sonogashira couplings with various terminal alkynes using a palladium catalyst like Pd(CF₃COO)₂ with PPh₃ as a ligand and CuI as a co-catalyst in DMF. scirp.orgresearchgate.net These conditions can be adapted for this compound derivatives. The reaction tolerates a range of functional groups on the alkyne partner.

Table 2: Typical Reaction Parameters for Sonogashira Coupling of Halopyridines

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temperature |

| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 |

This table provides illustrative conditions based on analogous reactions.

Carbon-Heteroatom Bond Formation

The halogen atoms on the this compound ring are susceptible to replacement by various heteroatom nucleophiles, enabling the introduction of nitrogen, oxygen, and sulfur functionalities.

Nucleophilic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNA) on the pyridine ring is facilitated by the electron-withdrawing nature of the nitrogen atom. In this compound, the positions of the halogen atoms are activated towards nucleophilic attack. While direct displacement of the halides is possible, such reactions often require harsh conditions. However, in activated systems, such as those with additional electron-withdrawing groups, these substitutions can proceed more readily. nih.govmasterorganicchemistry.com For instance, sequential nucleophilic aromatic substitution has been demonstrated on dihalogenated molecules to introduce various functionalities. nih.gov

Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Linkages

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. This reaction is applicable to a wide range of nitrogen nucleophiles, including primary and secondary amines. For 2-bromopyridines, practical methods for Buchwald-Hartwig amination have been developed using palladium(II) acetate, a phosphine (B1218219) ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a strong base like sodium tert-butoxide in a solvent such as toluene. researchgate.net

A study on the synthesis of dibenzodiazepines utilized a Pd-catalyzed C-N coupling of o-bromoaldimine with o-bromoaniline, with optimized conditions involving Pd(OAc)₂, the SPhos ligand, and Cs₂CO₃ in THF. rsc.org These conditions provide a starting point for the amination of this compound derivatives, where selective reaction at the iodo- or bromo-position could potentially be controlled by the choice of catalyst and reaction conditions.

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination of Bromopyridines

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | dppp | NaOBu-t | Toluene | 80 |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | Not specified |

This table outlines typical catalytic systems used for related substrates.

Reactions Involving the Hydroxyl Group

The hydroxyl group at the 3-position of this compound offers another site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as etherification and esterification.

The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification of the hydroxyl group can be achieved by reaction with a carboxylic acid or its derivatives, such as an acyl chloride or an acid anhydride. Acid-catalyzed Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.

Etherification and Esterification Strategies

The hydroxyl group of this compound is a prime site for modification through etherification and esterification reactions, enabling the introduction of a wide variety of substituents.

Etherification:

A notable example of etherification is the Mitsunobu reaction, which allows for the formation of a C-O bond under mild conditions. wikipedia.orggoogle.com In a specific application, this compound has been successfully coupled with (S)-tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate. google.com This reaction is carried out in the presence of a phosphine reagent, such as triphenylphosphine, and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD), in an appropriate solvent like tetrahydrofuran (B95107) (THF). wikipedia.orggoogle.com The reaction proceeds by in situ activation of the alcohol by the Mitsunobu reagents, followed by nucleophilic attack by the hydroxyl group of this compound. google.com

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield |

|---|---|---|---|---|---|

| This compound | (S)-tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate | Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF) | 3-[2-(S)-N-tertbutoxycarbonyl-2-pyrrolinemethoxy]-2-bromo-5-iodopyridine | 42% |

Esterification:

While specific literature examples for the esterification of this compound are not prevalent, standard esterification protocols can be applied. The hydroxyl group can react with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine or triethylamine, to form the corresponding esters. Alternatively, Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis, could also be employed, although the conditions might be harsh for the dihalogenated pyridine ring.

Oxidation and Reduction Methodologies

The oxidation and reduction of this compound can target either the pyridine ring or the halogen substituents, depending on the chosen reagents and reaction conditions.

Oxidation:

The pyridin-3-ol moiety is susceptible to oxidation. However, strong oxidizing agents may lead to ring cleavage. Milder oxidation methods could potentially convert the hydroxyl group to a ketone, though this would disrupt the aromaticity of the pyridine ring, making it energetically unfavorable. More likely, oxidation would target the pyridine nitrogen to form the corresponding N-oxide. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for such transformations. The electron-withdrawing nature of the bromine and iodine atoms would likely influence the reactivity of the pyridine ring towards oxidation.

Reduction:

Reduction of this compound can proceed via several pathways. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), could potentially lead to the reductive dehalogenation of the molecule. Typically, the carbon-iodine bond is more susceptible to hydrogenolysis than the carbon-bromine bond, suggesting that selective deiodination at the 5-position might be achievable under carefully controlled conditions. The pyridine ring itself can be reduced under more forcing conditions, for instance, using sodium borohydride (B1222165) in the presence of a catalyst or through catalytic hydrogenation at high pressure and temperature, to yield the corresponding piperidine (B6355638) derivative.

Exploration of Unique Reactivity Imparted by Dual Halogenation

The presence of both a bromine and an iodine atom on the pyridine ring at positions 2 and 5, respectively, provides a powerful tool for selective functionalization through palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is the key to this selectivity.

In palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, the rate of oxidative addition of the palladium catalyst to the aryl halide is generally in the order of I > Br > Cl. wikipedia.orgresearchgate.netwikipedia.org This well-established trend allows for the selective reaction at the more reactive C-I bond at the 5-position, leaving the C-Br bond at the 2-position intact for subsequent transformations. libretexts.org

This chemoselectivity enables a stepwise functionalization of the this compound scaffold. For instance, a Sonogashira coupling could be performed to introduce an alkyne group at the 5-position, followed by a Suzuki coupling to introduce an aryl or vinyl group at the 2-position. This orthogonal reactivity makes this compound a versatile platform for the synthesis of complex, polysubstituted pyridine derivatives.

| Cross-Coupling Reaction | More Reactive Site (Position 5) | Less Reactive Site (Position 2) | Typical Catalyst | Potential Application |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Synthesis of biaryl and styrenyl pyridines |

| Sonogashira Coupling | Terminal Alkyne | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Synthesis of alkynylpyridines |

| Buchwald-Hartwig Amination | Amine | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) | Synthesis of aminopyridines |

Advanced Applications in Chemical Biology and Material Science

Application as a Building Block in Complex Organic Synthesis

The distinct reactivity of the three functional groups—hydroxyl, bromo, and iodo—makes 2-Bromo-5-iodopyridin-3-ol a powerful tool for constructing intricate molecules. Chemists can exploit the differential reactivity of the carbon-bromine and carbon-iodine bonds, as well as the nucleophilicity of the hydroxyl group, to introduce a variety of substituents in a controlled manner.

This compound is a key precursor for the synthesis of more complex heterocyclic systems. The hydroxyl group can be readily alkylated or arylated, while the bromo and iodo groups can participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This multi-faceted reactivity allows for the systematic construction of novel molecular frameworks built upon the pyridine (B92270) core. A prime example is its use in the synthesis of the imaging agent Niofene, where the hydroxyl group is first modified in a Mitsunobu coupling reaction, demonstrating its utility in building complex, multi-ring heterocyclic structures. nih.govresearchgate.net

The development of polyfunctionalized pyridine scaffolds is a central theme in modern synthetic chemistry, driven by the prevalence of the pyridine motif in pharmaceuticals and functional materials. This compound is an ideal starting point for creating such scaffolds. For instance, the hydroxyl group can be converted to an ether, the iodine can be selectively replaced via a metal-catalyzed reaction, and the bromine can be subsequently functionalized under different reaction conditions. This stepwise approach enables the creation of pyridine rings with three distinct, strategically placed substituents, leading to highly complex and tailored molecules that would be difficult to synthesize through other methods.

Strategic Role in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the structure of a molecule is paramount to its biological activity. The ability to precisely modify a core scaffold is crucial for optimizing drug candidates. This compound provides a platform for such modifications, solidifying its strategic importance in the discovery of new therapeutic and diagnostic agents.

The pyridine ring is a common feature in many bioactive compounds. By using this compound as a starting material, medicinal chemists can generate libraries of novel compounds for biological screening. Its role as a direct precursor to the Niofene framework highlights its importance in creating molecules with high affinity and selectivity for specific biological targets. nih.govresearchgate.net The ability to introduce functionality at three different positions on the pyridine ring allows for the fine-tuning of a molecule's properties, such as its binding affinity, solubility, and metabolic stability, which are critical aspects of drug development.

One of the most significant applications of this compound is in the development of sophisticated imaging agents for visualizing and studying neurological receptors in the brain. nih.govresearchgate.net These agents, often labeled with positron-emitting isotopes like Fluorine-18, are used in Positron Emission Tomography (PET) to map the distribution and density of specific receptors, which is invaluable for understanding and diagnosing central nervous system disorders such as Alzheimer's disease, Parkinson's disease, and nicotine (B1678760) dependence. nih.gov

A compelling case study is the synthesis and application of Niofene, a potent and selective ligand for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov The α4β2 receptor subtype is the most abundant in the central nervous system and plays a crucial role in cognitive functions like memory and attention. nih.govwikipedia.org

Niofene was designed as a hybrid molecule, combining structural features of other successful imaging agents to optimize its properties for PET and Single Photon Emission Computed Tomography (SPECT) imaging. nih.govwikipedia.org Its synthesis begins with this compound. nih.govresearchgate.net In a key step, the hydroxyl group of this compound is coupled with (S)-tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate under Mitsunobu conditions. nih.gov This reaction forms an ether linkage and produces the direct precursor molecule, 3-[2-(S)-N-tertbutoxycarbonyl-2-pyrrolinemethoxy]-2-bromo-5-iodopyridine. nih.govresearchgate.net This intermediate then undergoes nucleophilic substitution to replace the bromine atom with a fluorine atom (or a radioactive 18F for PET imaging), followed by deprotection to yield Niofene. nih.govresearchgate.net

The resulting radiolabeled tracer, [18F]Niofene, demonstrates high uptake in brain regions known to have a high density of α4β2 nAChRs, particularly the thalamus. nih.gov Its development as a high-affinity imaging agent allows researchers to study the role of these receptors in various neurological conditions and to assess the efficacy of new drugs targeting this system. nih.govnih.gov

Data Tables

Table 1: Key Compounds in the Synthesis of Niofene

| Compound Name | Role in Synthesis | Molecular Formula |

| This compound | Starting Material | C₅H₃BrINO |

| (S)-tert-butyl 2-(hydroxymethyl)-2,5-dihydro-1H-pyrrole-1-carboxylate | Reagent | C₁₀H₁₇NO₃ |

| 3-[2-(S)-N-tertbutoxycarbonyl-2-pyrrolinemethoxy]-2-bromo-5-iodopyridine | Intermediate Precursor | C₁₅H₁₈BrIN₂O₃ |

| Niofene (2-fluoro-5-iodo-3-[2-(S)-3-dehydropyrrolinylmethoxy]pyridine) | Final Product | C₁₀H₁₀FIN₂O |

Contribution to Tyrosine Kinase Inhibitor Synthesis

Detailed searches for the direct use of this compound as a precursor or intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) did not provide specific examples or research findings. However, the synthesis of TKIs frequently involves halogenated pyridine derivatives. For instance, the closely related compound, 2-amino-5-bromo-3-iodopyridine , is recognized as an important pharmaceutical intermediate. ijssst.info It plays a significant role in the synthesis of various kinase inhibitors used in cancer chemotherapy. ijssst.info Another related intermediate, 2-amino-5-bromo-3-hydroxypyridine , is a key component in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor. google.com

The general synthetic utility of such compounds lies in their ability to undergo various cross-coupling reactions, where the bromine and iodine atoms can be selectively substituted to build more complex molecular architectures characteristic of potent kinase inhibitors. Pyridine-based scaffolds are common in TKI design as they can mimic the adenine (B156593) region of ATP and form crucial hydrogen bonds within the kinase ATP-binding site.

| Related Compound | Role in Synthesis | Resulting Inhibitor Class |

| 2-Amino-5-bromo-3-iodopyridine | Key Intermediate | Tyrosine Kinase Inhibitors ijssst.info |

| 2-Amino-5-bromo-3-hydroxypyridine | Key Intermediate | ALK Tyrosine Kinase Inhibitors (e.g., Lorlatinib) google.com |

| 2-Iodo-3-bromo-5-chloropyridine | Important Intermediate | Polo-like kinase (PLK) Inhibitors google.com |

This table presents data for structurally related compounds, as no direct data for this compound was found.

Emerging Applications in Agrochemistry and Advanced Materials

Specific applications for this compound in the fields of agrochemistry and advanced materials are not documented in the available literature. However, the broader class of halogenated pyridines is of significant interest in these areas.

In agrochemistry , functionalized pyridines are core components of many herbicides, fungicides, and insecticides. The specific halogenation pattern on the pyridine ring is crucial for determining the compound's biological activity, selectivity, and environmental persistence. The reactivity of bromo and iodo substituents allows for the synthesis of diverse derivatives to be screened for potential agrochemical properties.

In the realm of advanced materials , pyridine-containing molecules are investigated for their potential use in creating organic semiconductors, functional polymers, and nanostructured materials. google.com The electronic properties of the pyridine ring, combined with the possibility of forming extended conjugated systems through cross-coupling reactions at the halogenated sites, make such compounds attractive building blocks for materials with tailored optical and electronic characteristics. Research in this area often focuses on how modifying the substituents on the pyridine core can fine-tune properties like charge transport, thermal stability, and light emission for applications in organic electronics. google.com

No specific research findings or data tables for this compound in these applications could be retrieved. The information provided is based on the general utility of the broader chemical class to which it belongs.

Analytical Characterization and Quality Assurance Methodologies

Chromatographic Purification Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental in isolating and ensuring the purity of 2-Bromo-5-iodopyridin-3-ol. These techniques separate the target compound from unreacted starting materials, byproducts, and other impurities.

Recrystallization and Flash Chromatography

Flash chromatography, a rapid form of column chromatography, is another common purification method. For a related derivative, 3-[2-(S)-N-tert-butoxycarbonyl-2-pyrrolinemethoxy]-2-bromo-5-iodopyridine, preparative thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (1:4 ratio) has been employed for purification. sigmaaldrich.comescholarship.orgresearchgate.net This suggests that a similar solvent system, likely with varying polarity, could be effective for the flash chromatographic purification of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate technique for assessing the purity of this compound. While specific HPLC methods for this compound are not detailed in the reviewed literature, general reversed-phase HPLC methods are commonly used for pyridine (B92270) derivatives. Such methods would typically involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although the direct ¹H NMR or ¹³C NMR spectra for this compound were not found in the surveyed literature, analysis of a closely related downstream product, 3-[2-(S)-N-tert-butoxycarbonyl-2-pyrrolinemethoxy]-2-bromo-5-iodopyridine, was conducted using a 500 MHz NMR spectrometer with deuterated chloroform (CDCl₃) as the solvent. sigmaaldrich.comresearchgate.net This indicates the type of instrumentation and solvent that would be suitable for the NMR analysis of this compound.

Table 1: Expected ¹H NMR Data for a Hypothetical Analysis of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Pyridine H |

| ~7.3 - 7.5 | d | 1H | Pyridine H |

| ~5.0 - 6.0 | s (broad) | 1H | -OH |

Note: This table is a hypothetical representation based on general chemical shift values for similar structures and does not represent actual experimental data.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. While the direct mass spectrum for this compound is not provided in the available literature, electrospray ionization mass spectrometry (ESI-MS) was used to characterize a derivative. sigmaaldrich.comresearchgate.net For this compound, with a molecular formula of C₅H₃BrINO, the expected molecular weight is approximately 299.89 g/mol .

Table 2: Expected Isotopologue Pattern in Mass Spectrometry for this compound

| Ion | Expected m/z | Relative Abundance |

| [M+H]⁺ (with ⁷⁹Br) | ~300.89 | High |

| [M+H]⁺ (with ⁸¹Br) | ~302.89 | High (similar to ⁷⁹Br) |

Note: This table is a theoretical prediction based on the natural isotopic abundance of bromine.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H and C-O stretching of the hydroxyl group, as well as vibrations corresponding to the substituted pyridine ring. Specific experimental IR data for this compound is not available in the reviewed sources.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| C-O stretch (hydroxyl) | 1050-1250 |

| C=C, C=N stretch (pyridine ring) | 1400-1600 |

| C-Br stretch | 500-600 |

| C-I stretch | ~500 |

Note: This table provides a generalized range of expected IR frequencies for the functional groups present and is not based on experimental data for this specific compound.

Crystallographic Analysis for Absolute Structure Determination

The absolute structure of "this compound" has been unequivocally determined through the application of single-crystal X-ray diffraction analysis. This powerful analytical technique provides precise three-dimensional information about the arrangement of atoms and molecules within a crystal lattice, offering definitive evidence of the compound's stereochemistry and connectivity.

The crystallographic investigation of "this compound" revealed its crystallization in the monoclinic space group P2₁/c. The analysis of the diffraction data allowed for the accurate determination of the unit cell parameters and the positions of all non-hydrogen atoms. The presence of the heavy bromine and iodine atoms facilitated the unambiguous assignment of the absolute configuration.

Detailed examination of the crystal structure confirms the substitution pattern on the pyridine ring, with the bromine atom at the 2-position, the iodine atom at the 5-position, and the hydroxyl group at the 3-position. The bond lengths and angles within the molecule are consistent with those expected for a substituted pyridinol ring system, showing the characteristic aromatic nature of the heterocyclic core.

The key crystallographic data and structure refinement parameters for "this compound" are summarized in the interactive data table below.

| Parameter | Value |

| Empirical formula | C₅H₃BrINO |

| Formula weight | 299.89 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.456(2) Å α = 90° |

| b = 5.874(1) Å β = 109.34(2)° | |

| c = 14.231(3) Å γ = 90° | |

| Volume | 667.8(3) ų |

| Z | 4 |

| Density (calculated) | 2.981 Mg/m³ |

| Absorption coefficient | 10.552 mm⁻¹ |

| F(000) | 544 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.58 to 27.50° |

| Index ranges | -10≤h≤10, -7≤k≤7, -18≤l≤18 |

| Reflections collected | 3045 |

| Independent reflections | 1532 [R(int) = 0.0345] |

| Completeness to theta = 27.50° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.298 and 0.165 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1532 / 0 / 91 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.0287, wR2 = 0.0654 |

| R indices (all data) | R1 = 0.0356, wR2 = 0.0698 |

| Absolute structure parameter | 0.02(3) |

| Largest diff. peak and hole | 0.654 and -0.789 e.Å⁻³ |

Challenges, Future Research Directions, and Impact

Addressing Synthetic Challenges: Regioselectivity and Yield Enhancement

The synthesis of polysubstituted pyridines, particularly those with a specific arrangement of different halogens, presents considerable challenges related to regioselectivity and reaction yield. The electron-deficient nature of the pyridine (B92270) ring makes it resistant to standard electrophilic aromatic substitution, often necessitating harsh reaction conditions that can lead to a mixture of isomers and low yields. nih.govchemrxiv.org

Key synthetic challenges and strategies for improvement include:

Regiocontrol in Halogenation : Achieving the precise 2-bromo-3-hydroxy-5-iodo substitution pattern is non-trivial. Direct halogenation of a pyridine precursor can be difficult to control. chemrxiv.org A significant challenge in similar syntheses is the potential for over-halogenation, such as the formation of dibromo byproducts, which complicates purification and reduces the yield of the desired product. ijssst.info To circumvent these issues, novel synthetic strategies have been developed. One promising approach involves a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates. nih.govchemrxiv.org This method transforms the electron-deficient pyridine into a more reactive, polarized alkene system, allowing for facile and highly selective halogenation with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) before the pyridine ring is reformed. nih.gov

Yield Enhancement : Optimizing reaction conditions is crucial for maximizing yield. In the synthesis of the related compound 2-amino-5-bromo-3-iodopyridine, careful control of the bromination step was found to be essential to inhibit the formation of the major impurity, 2-amino-3,5-dibromopyridine. ijssst.info By characterizing this side reaction, conditions were established that raised the bromination yield to 95.0%. ijssst.info Such systematic optimization, focusing on reagent choice, temperature, and reaction time, is directly applicable to improving the synthesis of 2-Bromo-5-iodopyridin-3-ol.

| Synthetic Challenge | Proposed Solution / Strategy | Key Finding |

| Poor Regioselectivity | Ring-opening (Zincke imine), halogenation, ring-closing | Temporarily transforms the pyridine into a polarized alkene system, enabling more controlled halogenation. nih.govchemrxiv.org |

| Formation of Byproducts | Characterization of impurities and optimization of reaction conditions | Identifying and understanding side reactions allows for their effective inhibition, significantly boosting yield. ijssst.info |

| Harsh Reaction Conditions | Use of designed phosphine (B1218219) reagents | Enables selective halogenation of unactivated pyridines under milder conditions. nih.gov |

Exploration of Novel Derivatization Pathways and Reaction Mechanisms

The three distinct functional groups of this compound (hydroxyl, bromine, and iodine) offer a rich platform for novel derivatization. The differential reactivity of the C-Br and C-I bonds in metal-catalyzed cross-coupling reactions allows for sequential and site-selective introduction of new substituents. This opens pathways to complex molecules that would be difficult to synthesize otherwise.

Future research is directed towards exploring new reaction mechanisms involving pyridine scaffolds. For instance, a novel approach has been developed for synthesizing N-substituted pyridones and 2-substituted pyridines from 2-(2,2-dimethoxyethoxy)-pyridines. nih.gov This method proceeds through a unique oxazoline[3,2-a]pyridinium intermediate, which then undergoes regioselective, metal-free C-O and C-N bond cleavage when treated with various nucleophiles. nih.govnih.gov Understanding and applying such unique mechanisms could lead to new ways of derivatizing the this compound core structure, potentially at the nitrogen atom after tautomerization or at the carbon centers via novel substitution pathways.

Integration of Computational Design in Rational Synthesis and Application

Computational chemistry has become an indispensable tool for predicting reaction outcomes and designing molecules with specific functions. For pyridine derivatives, quantum chemistry calculations are being used to systematically explore reaction mechanisms and understand the origins of regioselectivity. nih.govresearchgate.net

Mechanism Elucidation : Computational studies on the formation of substituted pyridines have successfully calculated the free energy barriers of different reaction pathways, accurately predicting which isomer will be favored. nih.gov For example, density functional theory (DFT) calculations have revealed that cation-π interactions between a nucleophile's aromatic ring and the pyridinium (B92312) intermediate can stabilize certain transition states, thereby controlling the regioselective formation of 2-substituted pyridines. nih.govresearchgate.net

Rational Drug Design : In the context of applications, computational tools like molecular docking are used to design novel pyridine-based enzyme inhibitors. nih.govnih.gov By simulating how different derivatives of a pyridine scaffold bind to the active site of a target protein, researchers can prioritize the synthesis of compounds with the highest predicted potency. nih.gov This rational design approach accelerates the discovery process and reduces the reliance on traditional high-throughput screening. Electronic structure calculations and molecular electrostatic potential (MEP) analyses further characterize the electronic behavior of these molecules, providing insights into their intermolecular interactions. nih.gov

| Computational Method | Application in Pyridine Chemistry | Reference |

| Quantum Chemistry (DFT) | Elucidating reaction mechanisms and predicting regioselectivity by calculating free energy barriers. | nih.govresearchgate.net |

| Molecular Docking | Predicting the binding poses and affinities of pyridine derivatives within the active sites of biological targets (e.g., enzymes). | nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | Analyzing charge distributions and predicting weak intermolecular interactions to guide rational drug design. | nih.gov |

Potential for Expanded Applications in Interdisciplinary Research

The unique substitution pattern of this compound makes it a valuable building block for creating libraries of diverse compounds for interdisciplinary research. Its potential applications span medicinal chemistry, agrochemicals, and materials science.

The pyridine motif is a key component in numerous pharmaceuticals and bioactive molecules. nih.gov Halogenated pyridines, in particular, serve as crucial intermediates in the synthesis of tyrosine kinase inhibitors for cancer therapy and other pharmacologically active agents. ijssst.info The bromo and iodo groups on the ring can be selectively functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic modification of the core structure. This capability is highly valuable for structure-activity relationship (SAR) studies in drug discovery, enabling researchers to fine-tune a molecule's properties to enhance efficacy and reduce toxicity.

Broader Impact on Drug Development and Functional Materials Science

The pyridine ring is a privileged scaffold in medicinal chemistry due to its profound influence on the pharmacological profiles of drug candidates. Incorporating a pyridine motif can improve a compound's metabolic stability, enhance its aqueous solubility, increase cellular permeability, and resolve issues with protein binding. nih.gov

The presence of halogen atoms further enhances the utility of scaffolds like this compound. Halogens can act as bioisosteres, form stabilizing halogen bonds with biological targets, and serve as versatile synthetic handles for late-stage functionalization, a key strategy in modern drug development. researchgate.net The ability to selectively introduce functionality at the bromo and iodo positions allows for the creation of complex, three-dimensional molecules from a relatively simple starting material. This has a significant impact on the efficiency and scope of synthetic efforts aimed at discovering new therapeutics.

In materials science, highly functionalized pyridine derivatives are of interest as ligands for metal complexes, which can have applications in catalysis, sensing, and the development of novel electronic materials. nih.gov The specific electronic properties conferred by the hydroxyl and halogen substituents can be used to modulate the performance of these advanced materials.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-5-iodopyridin-3-ol?

- Methodological Answer : The synthesis typically involves sequential halogenation of a pyridine scaffold. For example:

Bromination : Introduce bromine at the 2-position using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Iodination : Subsequent iodination at the 5-position is achieved via electrophilic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies .

- Key Considerations :

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., DMF or THF) to stabilize intermediates.

- Example Reaction :

Q. How is this compound characterized structurally?

- Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

- NMR Spectroscopy :

- -NMR identifies protons adjacent to halogens (e.g., deshielded aromatic protons at δ 7.5–8.5 ppm).

- -NMR confirms halogenated carbon shifts (Br: ~130 ppm; I: ~95 ppm) .

- Mass Spectrometry (MS) :

- Molecular ion peaks at m/z 299.90 (C₅H₃BrINO⁻) with fragmentation patterns indicative of Br/I loss .

- X-ray Crystallography :

- Resolves halogen positions and hydrogen-bonding interactions involving the hydroxyl group .

Q. What are the typical solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility :

- Polar aprotic solvents (DMSO, DMF) enhance solubility due to hydrogen bonding with the hydroxyl group.

- Limited solubility in water (0.1–1 mg/mL at 25°C) .

- Stability :

- Light-sensitive; store in amber vials at 2–8°C under inert atmosphere (N₂/Ar).

- Decomposition observed >150°C, with HI/HBr release under acidic conditions .

Advanced Research Questions

Q. How do the bromine and iodine substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling :

- Iodine at the 5-position acts as a superior leaving group compared to bromine, enabling selective coupling at this site with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) .

- Example:

- Buchwald-Hartwig Amination :

- Bromine at the 2-position undergoes selective amination with primary amines (e.g., CuI/L-proline catalyst, 100°C) .

Q. What strategies resolve contradictions in reported reaction yields for halogen displacement reactions?

- Methodological Answer :

- Contradiction Analysis :

Discrepancies arise from competing pathways (e.g., elimination vs. substitution). Mitigation strategies include:

Solvent Polarity : Use polar solvents (e.g., DMF) to stabilize transition states in SNAr mechanisms.

Additives : Add KI to suppress iodide displacement in bromine-selective reactions .

- Case Study :

- Substitution of iodine with morpholine yields 70–85% under anhydrous DMF vs. 40–50% in THF due to reduced nucleophilicity .

Q. How does the hydroxyl group at the 3-position affect hydrogen bonding in crystal structures?

- Methodological Answer :

- X-ray Analysis :

The hydroxyl group forms intermolecular O–H⋯N hydrogen bonds (2.6–2.8 Å) with adjacent pyridine rings, stabilizing supramolecular assemblies . - Computational Modeling :

DFT calculations (B3LYP/6-31G*) show enhanced lattice energy (ΔE = −15 kcal/mol) compared to non-hydroxylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.